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molecular formula C10H8N2O3 B8800700 1-Acetyl-1H-indazole-5-carboxylic acid

1-Acetyl-1H-indazole-5-carboxylic acid

Cat. No. B8800700
M. Wt: 204.18 g/mol
InChI Key: SGLJGLARPPHLIE-UHFFFAOYSA-N
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Patent
US09278973B2

Procedure details

To a solution of 1H-indazole-5-carboxylic acid (8.6 g, 53.04 mmol) in AcOH (200 ml) was added acetic anhydride (16.2 g), and the reaction was stirred for 2.5 h at 80° C. The resulting solution was diluted with n-hexane (400 ml). The solids were collected by filtration and washed with hexane (5×100 ml) to afford 1-acetyl-1H-indazole-5-carboxylic acid as an orange solid (8.5 g, 78%).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>CC(O)=O.CCCCCC>[C:13]([N:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 2.5 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with hexane (5×100 ml)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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